3-tert-butyl-6-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
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Overview
Description
- It contains a furopyridine ring system with a fused chromenone moiety.
- These types of compounds have attracted interest due to their pharmacological and biological activities .
3-tert-butyl-6-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one: , is a heterocyclic compound.
Preparation Methods
- Furopyridine III can be synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (Compound I) in two steps.
- The synthetic route involves specific reaction conditions and intermediates, which are characterized by NMR, MS, and X-ray crystallography .
- Industrial production methods may vary, but the synthesis typically follows established protocols.
Chemical Reactions Analysis
- Furopyridine III can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and substituents on the furopyridine scaffold.
Scientific Research Applications
- Furopyridine derivatives find applications in chemistry, biology, medicine, and industry.
- In medicinal chemistry, they may serve as potential drug candidates due to their diverse pharmacological activities.
- Researchers explore their antimicrobial, antioxidant, and other bioactive properties .
Mechanism of Action
- The exact mechanism by which Furopyridine III exerts its effects depends on its specific targets.
- It may interact with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Furopyridine III can be compared with other furo[2,3-b]pyridine derivatives.
- Its unique features, such as substituents and functional groups, distinguish it from similar compounds.
- Some related compounds include indole derivatives and other heterocyclic scaffolds .
Properties
Molecular Formula |
C21H17FO3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-tert-butyl-6-(4-fluorophenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17FO3/c1-21(2,3)17-11-24-19-10-18-13(9-16(17)19)8-15(20(23)25-18)12-4-6-14(22)7-5-12/h4-11H,1-3H3 |
InChI Key |
LABCRDLNLUEWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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